molecular formula C15H22N2O3S B2744451 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide CAS No. 953184-14-0

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide

Cat. No.: B2744451
CAS No.: 953184-14-0
M. Wt: 310.41
InChI Key: ZMNGKWOUXHGIET-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a propane sulfonamide group attached to a substituted phenyl ring. The phenyl ring is functionalized with a methyl group at the 4-position and a 2-oxopiperidinyl moiety at the 3-position. The 2-oxopiperidinyl group introduces a conformationally constrained lactam ring, which may enhance binding affinity to biological targets through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-10-21(19,20)16-13-8-7-12(2)14(11-13)17-9-5-4-6-15(17)18/h7-8,11,16H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNGKWOUXHGIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide typically involves the reaction of 4-methyl-3-(2-oxopiperidin-1-yl)aniline with propane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound differs from structurally related sulfonamides in substituent patterns and core heterocycles. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Phenyl-sulfonamide 4-methyl, 3-(2-oxopiperidinyl) ~308.4 (calculated)
Compound Phenyl-propanamide Thiazole, 1,3,4-oxadiazole, sulfanyl group Not reported
(Example 53) Benzenesulfonamide-chromenone Fluorophenyl, pyrazolo[3,4-d]pyrimidine, fluorinated 589.1
  • Target vs. : The target lacks the thiazole and oxadiazole rings present in ’s compound, which are typically associated with metabolic stability and π-π stacking interactions. Instead, the 2-oxopiperidinyl group may confer improved solubility due to its polar lactam moiety.
  • Target vs.

Physicochemical Properties

Property Target Compound Compound (Example 53)
Melting Point (°C) Not reported Not reported 175–178
Calculated LogP ~2.1 (estimated) Higher (heterocycles) ~4.5 (fluorinated)
Solubility (aq.) Moderate Likely low Low (high MW, LogP)
  • The target’s lower molecular weight (~308.4 vs. 589.1 in Example 53) and absence of fluorine atoms may improve aqueous solubility, aligning with Lipinski’s rule-of-five criteria for drug-likeness.

Hypothetical Pharmacological Profiles

  • Target Compound: The 2-oxopiperidinyl group could facilitate interactions with serine proteases or aminopeptidases, while the sulfonamide moiety might mimic endogenous substrates (e.g., p-aminobenzoic acid in dihydropteroate synthase inhibition).
  • Compound: Fluorinated chromenones and pyrazolopyrimidines are often associated with kinase inhibition (e.g., cyclin-dependent kinases) .

Biological Activity

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide, also referred to as MPS, is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth analysis of the biological activity of MPS, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula for MPS is C15H22N2O3SC_{15}H_{22}N_{2}O_{3}S, with a molecular weight of 310.41 g/mol. The compound is synthesized through a reaction involving 4-methyl-3-(2-oxopiperidin-1-yl)aniline and propane-1-sulfonyl chloride under basic conditions, typically using solvents like dichloromethane or tetrahydrofuran.

MPS exhibits its biological activity primarily through its interaction with specific enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of target molecules, thereby modulating their functions. This interaction often involves hydrogen bonding and hydrophobic interactions, which are crucial for the inhibition process.

Enzyme Inhibition

MPS has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain kinases that are pivotal in cancer progression. The compound's unique structural characteristics allow it to exhibit varying binding affinities compared to related compounds such as Apixaban and Rivaroxaban, which are known for their anticoagulant properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of MPS. Research indicates that MPS can induce apoptosis in cancer cell lines, exhibiting cytotoxic effects comparable to established chemotherapeutic agents. For example, in vitro studies demonstrated that MPS effectively reduced cell viability in various cancer cell lines, suggesting its role as a potential anticancer agent .

Table 1: Cytotoxicity of MPS in Cancer Cell Lines

Cell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
MCF-72.5Doxorubicin1.62
HepG21.85Doxorubicin1.62
HL-600.41Erlotinib0.30

Study on Anticancer Activity

A study conducted by Alam et al. focused on the synthesis and evaluation of MPS derivatives for anticancer activity against breast cancer cell lines (MCF-7 and HepG2). The findings revealed that certain derivatives exhibited IC50 values comparable to Doxorubicin, indicating significant anticancer potential .

Inhibition of EGFR Kinase

Another notable study explored the efficacy of MPS in inhibiting the epidermal growth factor receptor (EGFR) kinase. The compound was found to inhibit EGFR with an IC50 value significantly lower than many known inhibitors, suggesting its potential utility in targeted cancer therapies .

Pharmacological Applications

MPS is not only limited to anticancer applications but also shows promise in other therapeutic areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that MPS may possess anti-inflammatory properties, making it a candidate for treating autoimmune diseases.
  • Antimicrobial Activity : Research indicates some sulfonamide derivatives exhibit antibacterial and antifungal activities, positioning MPS as a potential lead compound in the development of new antimicrobial agents .

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